Pentadecan-8-amine
Overview
Description
Pentadecan-8-amine is a chemical compound with the molecular formula C15H33N . It is also known as 1-heptyloctylamine . It contains a total of 48 bonds, including 15 non-H bonds, 12 rotatable bonds, and 1 primary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of Pentadecan-8-amine consists of 49 atoms in total: 33 Hydrogen atoms, 15 Carbon atoms, and 1 Nitrogen atom . The compound has a total of 48 bonds, including 15 non-H bonds, 12 rotatable bonds, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
Pentadecan-8-amine has a molecular weight of 227.43 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 227.261300057 g/mol . The topological polar surface area of Pentadecan-8-amine is 26 Ų .Scientific Research Applications
Antiviral Research
- Polycyclic amines, including compounds related to Pentadecan-8-amine, have demonstrated effectiveness against influenza viruses. For instance, a study highlighted the synthesis of new series of polycyclic amines, which inhibited influenza A/M2 proton channel function and exhibited activity against both wild-type and amantadine-resistant A/H1N1 virus strains (Torres et al., 2013).
Neuroprotective Agents
- Research on the physicochemical properties of polycyclic amines, including Pentadecan-8-amine derivatives, indicated their potential as neuroprotective agents. This study focused on predicting their blood-brain barrier permeability, which is crucial for their effectiveness in neurological applications (Zah et al., 2003).
Biobased Polymers
- Biobased amines, a category that includes Pentadecan-8-amine, are significant in material chemistry, especially in the synthesis of polyamides and other polymers. They are sourced from various biomass types and have applications in automotive, aerospace, and health sectors (Froidevaux et al., 2016).
Antimicrobial Activity
- Pentadecane, which is structurally related to Pentadecan-8-amine, has shown antimicrobial activity against Leishmania infantum parasites in in vitro studies. This indicates its potential application in treating infections caused by these parasites (Bruno et al., 2015).
Eco-friendly Surfactants
- Compounds derived from Pentadecan-8-amine have been used to synthesize environmentally friendly surfactants. These surfactants show good antimicrobial activity and are expected to be important for medicinal purposes (El-Sayed et al., 2016).
Thermal Energy Storage
- Pentadecane, related to Pentadecan-8-amine, has been used in thermal energy storage applications. Microencapsulation of pentadecane with poly(melamine‐urea‐formaldehyde) showed promising results for use in thermal energy storage systems (Konuklu & Erzin, 2019).
Carbon Capture Impact Assessment
- Studies on amine emissions from carbon capture plants, which involve compounds like Pentadecan-8-amine, have been conducted to assess their environmental impact. These studies are essential in understanding the ecological footprint of carbon capture technologies (Karl et al., 2014).
Medical Imaging
- Pentadentate ligands, which can include Pentadecan-8-amine derivatives, have been optimized for use in PET (positron emission tomography) imaging. This research is significant for the development of new diagnostic tools in medical imaging (Comba et al., 2013).
Cellular Physiology Studies
- The photoactivation of tertiary amines, including derivatives of Pentadecan-8-amine, has been explored for applications in studying cell physiology. This research is relevant for advancing our understanding of cellular processes and disease mechanisms (Asad et al., 2017).
Chemical Catalysis
- Pentadecan-8-amine related compounds have been used in catalytic reductive aminations, which are essential in the synthesis of various amines. These reactions are crucial in the production of pharmaceuticals and agrochemicals (Murugesan et al., 2020).
Safety And Hazards
Pentadecan-8-amine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If inhaled, the victim should be moved into fresh air . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
pentadecan-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSQPZXFVRULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283323 | |
Record name | 8-Pentadecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecan-8-amine | |
CAS RN |
18618-64-9 | |
Record name | 8-Pentadecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18618-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Pentadecanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018618649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Pentadecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Heptyloctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.